1-[(5-Fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(5-Fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a fluorothiophene moiety and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Fluorothiophene Moiety: The fluorothiophene ring can be synthesized through various methods, including the halogenation of thiophene derivatives.
Attachment to Piperidine: The fluorothiophene moiety is then attached to the piperidine ring via a nucleophilic substitution reaction.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the fluorothiophene moiety or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-[(5-Fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structural properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[(5-Fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorothiophene moiety may interact with biological membranes or proteins, while the piperidine ring can modulate receptor activity . The carboxylic acid group may also play a role in binding to active sites of enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-thiophenecarboxylic acid and 3-thiophenemethanol share structural similarities with the fluorothiophene moiety.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and 1-methylpiperidine have similar piperidine ring structures.
Uniqueness
1-[(5-Fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid is unique due to the combination of the fluorothiophene moiety and the piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H14FNO2S |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-[(5-fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H14FNO2S/c12-10-2-1-9(16-10)7-13-5-3-8(4-6-13)11(14)15/h1-2,8H,3-7H2,(H,14,15) |
InChI Key |
DVHZJJKPKBPDKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=C(S2)F |
Origin of Product |
United States |
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